molecular formula C8H6F3NO B15254012 2,2-Difluoro-2-(2-fluorophenyl)acetamide CAS No. 1375472-28-8

2,2-Difluoro-2-(2-fluorophenyl)acetamide

Cat. No.: B15254012
CAS No.: 1375472-28-8
M. Wt: 189.13 g/mol
InChI Key: RVRODPJOXVRMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(2-fluorophenyl)acetamide is an organic compound with the molecular formula C8H6F3NO. It is characterized by the presence of two fluorine atoms attached to the central carbon atom and an additional fluorine atom on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(2-fluorophenyl)acetamide typically involves the reaction of 2-fluoroaniline with difluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetamides, while hydrolysis can produce difluoroacetic acid and 2-fluoroaniline .

Scientific Research Applications

2,2-Difluoro-2-(2-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed effects. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(2-chlorophenyl)acetamide
  • 2,2-Difluoro-2-(2-bromophenyl)acetamide
  • 2,2-Difluoro-2-(2-iodophenyl)acetamide

Uniqueness

2,2-Difluoro-2-(2-fluorophenyl)acetamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in pharmaceutical synthesis .

Properties

CAS No.

1375472-28-8

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

2,2-difluoro-2-(2-fluorophenyl)acetamide

InChI

InChI=1S/C8H6F3NO/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H2,12,13)

InChI Key

RVRODPJOXVRMHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)N)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.